[4-(2-Methylbutan-2-yl)phenyl]methanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H19N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9,13H2,1-3H3 |
InChI Key |
LFDGDTMOBLZAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine
Executive Summary
[4-(2-Methylbutan-2-yl)phenyl]methanamine, also known as 4-tert-amylbenzylamine, is a primary amine of interest as a building block in medicinal chemistry and materials science. This guide provides a detailed examination of the principal synthetic routes for its preparation, designed for researchers, chemists, and professionals in drug development. It offers an in-depth analysis of methodologies, including reductive amination and nitrile reduction, providing not only step-by-step protocols but also the underlying chemical principles and rationale for procedural choices. The guide emphasizes safety, optimization, and analytical characterization to ensure the reliable and efficient synthesis of this target compound.
Chemical Profile and Retrosynthetic Analysis
Before delving into synthetic procedures, understanding the target molecule is crucial.
Table 1: Chemical Identity of [4-(2-Methylbutan-2-yl)phenyl]methanamine
| Property | Value |
| IUPAC Name | [4-(2-Methylbutan-2-yl)phenyl]methanamine |
| Synonyms | 4-tert-Amylbenzylamine |
| CAS Number | 100848-63-7 (for hydrochloride salt) |
| Molecular Formula | C12H19N[1] |
| Molecular Weight | 177.29 g/mol |
| Predicted XlogP | 3.0[1] |
Retrosynthetic Analysis
A retrosynthetic approach simplifies the synthesis by breaking down the target molecule into readily available starting materials. For [4-(2-Methylbutan-2-yl)phenyl]methanamine, two primary disconnections are evident, targeting the C-N bond and the nitrile C-C bond, respectively. This analysis reveals two key precursors: 4-(2-Methylbutan-2-yl)benzaldehyde and 4-(2-Methylbutan-2-yl)benzonitrile.
Caption: Retrosynthetic analysis of the target amine.
Synthesis of Key Intermediates
The success of the final synthesis hinges on the efficient preparation of its precursors. The common starting point for these intermediates is tert-amylbenzene.
Synthesis of tert-Amylbenzene
The most direct method for synthesizing tert-amylbenzene is the Friedel-Crafts alkylation of benzene.[2][3][4][5]
Protocol 1: Friedel-Crafts Alkylation of Benzene
-
Setup: A flask equipped with a stirrer, dropping funnel, and a gas outlet (to scrub HCl) is charged with benzene and a Lewis acid catalyst (e.g., AlCl3, FeCl3, or ZnCl2). The reaction is cooled in an ice bath.
-
Alkylation: tert-Amyl chloride or tert-amyl alcohol is added dropwise to the stirred benzene/catalyst mixture. The reaction temperature is maintained between -10 to 40 °C to minimize the formation of isomers.[6]
-
Reaction: The mixture is stirred for 0.5-4 hours after addition is complete.[6]
-
Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and distilled to yield pure tert-amylbenzene. A patent describes this process achieving a yield of 97% with high isomeric purity by controlling reaction conditions.[6]
Synthesis of 4-(2-Methylbutan-2-yl)benzaldehyde (Precursor for Route A)
This aldehyde can be prepared from tert-amylbenzene via several methods, including formylation or oxidation of an intermediate benzyl halide. The Gattermann-Koch reaction or Vilsmeier-Haack reaction are standard formylation methods. An alternative involves the bromination of 4-tert-amyltoluene followed by hydrolysis, a method analogous to the synthesis of 4-tert-butylbenzaldehyde.[7]
Synthesis of 4-(2-Methylbutan-2-yl)benzonitrile (Precursor for Route B)
This nitrile is typically synthesized from a corresponding aryl halide or diazonium salt. For instance, 4-tert-amylaniline could be converted to the diazonium salt and subsequently reacted with a cyanide source (e.g., CuCN) in a Sandmeyer reaction.
Primary Synthetic Routes to the Target Amine
Two robust and widely applicable methods for the synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine are reductive amination and nitrile reduction.
Route A: Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds.[8][9] It involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the target amine.[8][10]
Caption: Workflow for Reductive Amination.
Principle & Mechanistic Insight: The reaction proceeds in two stages. First, the aldehyde reacts with an ammonia source (like ammonium acetate) under mildly acidic conditions to form a Schiff base (imine). This step is reversible. Second, a reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to the C-N single bond of the amine.[10][11]
Reagent Selection: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH4): A common and cost-effective choice. However, it can also reduce the starting aldehyde if not added carefully after imine formation is complete.[10][12]
-
Sodium Cyanoborohydride (NaBH3CN): Milder than NaBH4, it is particularly effective because it readily reduces the protonated imine (iminium ion) but is slow to react with the carbonyl group at the mildly acidic pH required for imine formation.[8][10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): Another mild and selective reagent, often preferred for its effectiveness and lower toxicity compared to cyanide-based reagents.[10]
Protocol 2: Reductive Amination
-
Imine Formation: To a solution of 4-(2-methylbutan-2-yl)benzaldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol or THF), add an ammonia source such as ammonium acetate (5-10 equiv.) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[11]
-
Reduction: Cool the mixture in an ice bath. Add the chosen reducing agent (e.g., NaBH4, 1.5 equiv.) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours or until TLC/GC-MS analysis indicates completion.[11]
-
Work-up: Quench the reaction by slowly adding water or dilute HCl. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route B: Reduction of Benzonitrile
The reduction of a nitrile group is a direct and efficient method for preparing primary amines. This route offers high atom economy.
Principle & Mechanistic Insight: This transformation requires powerful reducing agents or catalytic hydrogenation to break the strong carbon-nitrogen triple bond. The reaction proceeds by the addition of hydride equivalents across the C≡N bond.
Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH4): A very powerful and effective reducing agent for nitriles. It must be used under strictly anhydrous conditions due to its high reactivity with water.
-
Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is a common industrial method. It often requires high pressure and temperature but is considered a "greener" alternative.
-
Borane (BH3): Borane complexes (e.g., BH3·THF) can also effectively reduce nitriles to primary amines.
Protocol 3: Nitrile Reduction with LiAlH4
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5-2.0 equiv.) in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel.
-
Addition: Dissolve 4-(2-methylbutan-2-yl)benzonitrile (1.0 equiv.) in the same anhydrous solvent and add it dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak ~2230 cm⁻¹).
-
Work-up (Fieser method): Cool the reaction in an ice bath. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH4 used in grams. This procedure generates a granular precipitate that is easy to filter.
-
Purification: Filter the mixture and wash the precipitate thoroughly with the solvent. Dry the combined filtrate and concentrate it to yield the crude amine, which can be further purified by distillation or chromatography.
Comparative Analysis and Optimization
The choice of synthetic route depends on several factors including scale, available equipment, cost, and safety considerations.
Table 2: Comparison of Synthetic Routes
| Parameter | Route A: Reductive Amination | Route B: Nitrile Reduction |
| Precursor | Aldehyde | Nitrile |
| Key Reagents | NaBH4, NaBH3CN, NH4OAc | LiAlH4, H2/Catalyst |
| Pros | Milder conditions; High functional group tolerance; One-pot procedure is common.[13] | High yield; Direct conversion; Good atom economy.[14] |
| Cons | May require large excess of ammonia source; Potential for over-alkylation (though minimal for primary amines). | Highly reactive and hazardous reagents (LiAlH4); Catalytic hydrogenation may require specialized high-pressure equipment. |
| Scalability | Good for lab-scale; can be adapted for larger scale. | Catalytic hydrogenation is highly scalable; LiAlH4 is less suitable for very large scales due to safety. |
Purification and Analytical Characterization
Regardless of the synthetic route, the final product must be purified and its identity confirmed.
-
Purification: Common methods include acid-base extraction to separate the basic amine from neutral or acidic impurities, followed by distillation under reduced pressure or column chromatography.
-
Characterization:
-
¹H NMR: Expect characteristic signals for the tert-amyl group (triplet for CH3, quartet for CH2, and singlets for the gem-dimethyl groups), aromatic protons (two doublets in the ~7.0-7.5 ppm region), and a singlet for the benzylic CH2-NH2 group (~3.8 ppm). The NH2 protons will appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for all unique carbon atoms.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 177.15. The [M+H]+ peak at 178.16 is also expected under certain conditions.[1]
-
Infrared (IR) Spectroscopy: Look for N-H stretching bands (a doublet around 3300-3400 cm⁻¹) characteristic of a primary amine and C-H stretches for alkyl and aromatic groups.
-
Safety and Handling
-
Reactants: Friedel-Crafts catalysts (AlCl3) are water-sensitive and corrosive. LiAlH4 reacts violently with water and is pyrophoric. Nitriles and cyanides are highly toxic.
-
Product: Benzylamines can be corrosive and skin/eye irritants.
-
Procedures: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Anhydrous reactions require careful handling under an inert atmosphere.
Conclusion
The synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine can be reliably achieved through several well-established organic transformations. The reductive amination of 4-(2-methylbutan-2-yl)benzaldehyde offers a mild and versatile laboratory-scale method, while the reduction of the corresponding benzonitrile provides a more direct and high-yielding route, particularly amenable to catalytic hydrogenation on a larger scale. The selection of the optimal pathway will be dictated by the specific requirements of the research or development program, balancing factors of yield, purity, cost, safety, and scale. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this valuable chemical intermediate.
References
- Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Patsnap. (2020, June 2). Synthesis method of tert-amylbenzene with controllable isomer content. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ARKIVOC. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by ¹H NMR with hexamethylbenzene as internal standard). Retrieved from [Link]
-
PubChemLite. (n.d.). [4-(2-methylbutan-2-yl)phenyl]methanamine hydrochloride (C12H19N). Retrieved from [Link]
-
SciELO México. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐[[4‐(phenylmethoxy)phenyl]methyl]‐2‐pyridinemethanamine.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
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Technical Whitepaper: [4-(2-Methylbutan-2-yl)phenyl]methanamine Scaffolds in Medicinal Chemistry
Executive Summary
[4-(2-Methylbutan-2-yl)phenyl]methanamine (CAS: 1423117-27-4), also known as 4-tert-pentylbenzylamine , represents a critical lipophilic scaffold in modern medicinal chemistry. As a homolog of the widely used 4-tert-butylbenzylamine, this moiety offers a strategic advantage in optimizing hydrophobic interactions within receptor binding pockets while modulating physicochemical properties like lipophilicity (LogP) and metabolic stability.
This technical guide provides a comprehensive analysis of the molecule, detailing validated synthesis protocols, structure-activity relationship (SAR) implications, and its specific utility in antifungal and anti-inflammatory drug discovery pipelines.
Chemical Profile & Significance
The 4-tert-pentyl group (1,1-dimethylpropyl) acts as a bulky, hydrophobic anchor. In drug design, it serves as a bioisostere for the tert-butyl group but provides an incremental increase in steric volume and lipophilicity without introducing significant rotatable bond flexibility near the aromatic ring.
Key Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | [4-(2-Methylbutan-2-yl)phenyl]methanamine | |
| Common Name | 4-tert-Pentylbenzylamine | |
| CAS (Free Base) | 1423117-27-4 | |
| CAS (HCl Salt) | 1423029-52-0 | |
| Molecular Formula | C₁₂H₁₉N | |
| Molecular Weight | 177.29 g/mol | |
| LogP (Predicted) | ~3.8 - 4.2 | Approx. +0.5 vs. tert-butyl analog |
| pKa (Predicted) | ~9.5 | Typical for primary benzylamines |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 1 |
Synthesis Protocols
Reliable access to high-purity 4-tert-pentylbenzylamine is essential for library generation. While historical industrial routes often utilized chloromethylation (Blanc reaction), modern laboratory standards prioritize the reductive amination of the corresponding aldehyde to avoid carcinogenic byproducts (e.g., bis(chloromethyl)ether).
Protocol A: Reductive Amination (Recommended)[1]
This route utilizes commercially available 4-tert-pentylbenzaldehyde as the starting material. It is high-yielding and avoids hazardous alkylating agents.
Reagents:
-
Amine Source: Ammonium acetate (
) or methanolic ammonia -
Reducing Agent: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( ) -
Solvent: Methanol (MeOH) or Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-tert-pentylbenzaldehyde (1.0 eq) in anhydrous MeOH (0.5 M concentration).
-
Add Ammonium acetate (10.0 eq) to ensure mono-alkylation.
-
Stir at room temperature for 1-2 hours under
atmosphere. Checkpoint: Monitor disappearance of aldehyde by TLC (Hexane/EtOAc 4:1).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Slowly add
(1.5 eq) portion-wise. -
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup & Purification:
-
Quench with 1N HCl (carefully, to pH < 2) to decompose excess borohydride and protonate the amine.
-
Wash with diethyl ether (removes neutral impurities).
-
Basify the aqueous layer with 2N NaOH (to pH > 12).
-
Extract with Dichloromethane (DCM) (3x).
-
Dry combined organics over
, filter, and concentrate. -
Validation: Convert to HCl salt using 4M HCl in dioxane for stable storage.
-
Protocol B: Reduction of Nitrile (High Purity)
For applications requiring absolute exclusion of secondary amine byproducts, the reduction of 4-tert-pentylbenzonitrile is preferred.
-
Reaction: Dissolve nitrile in THF. Add
(2.0 eq) dropwise at 0°C. Reflux for 4 hours. -
Quench: Fieser workup (
, 15% NaOH, ). -
Isolation: Filter precipitate, concentrate filtrate.
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathways to 4-tert-pentylbenzylamine. The aldehyde route is preferred for bench-scale safety.
Medicinal Chemistry Applications
The [4-(2-Methylbutan-2-yl)phenyl]methanamine scaffold is primarily leveraged for its ability to fill hydrophobic pockets in enzymes and receptors more effectively than its tert-butyl counterparts.
Antifungal Agents (Squalene Epoxidase Inhibitors)
This scaffold is a direct structural analog of the lipophilic tail found in Butenafine and Naftifine .
-
Mechanism: The bulky tert-pentyl group mimics the squalene substrate, binding to the lipophilic core of squalene epoxidase (SE).
-
SAR Insight: The extension from tert-butyl to tert-pentyl increases LogP, enhancing fungal cell wall penetration and binding affinity in the hydrophobic cleft of the enzyme.
-
Key Derivative: N-Methyl-N-(1-naphthylmethyl)-4-tert-pentylbenzylamine (Analog of Butenafine).
S1P Receptor Modulators
Lipophilic benzylamines are critical pharmacophores in Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., Fingolimod-like molecules).
-
Role: The 4-alkyl chain anchors the molecule in the S1P receptor's hydrophobic tunnel.
-
Advantage: The tert-pentyl group provides a rigid, bulky termination that can improve selectivity for S1P1 over S1P3, reducing bradycardia side effects associated with S1P3 activation.
Combinatorial Libraries
In high-throughput screening (HTS), this amine is a standard "diversity element" used to explore steric bulk tolerance in the para-position of aromatic rings.
Structure-Activity Relationship (SAR) Logic
When designing analogs, the choice between tert-butyl and tert-pentyl is driven by specific steric and metabolic requirements.
| Feature | tert-Butyl Analog | tert-Pentyl Analog | Design Implication |
| Steric Bulk | High | Very High | Use tert-pentyl to maximize van der Waals contacts in large hydrophobic pockets. |
| Lipophilicity | High | Higher (+0.5 LogP) | Use tert-pentyl to improve membrane permeability or blood-brain barrier (BBB) penetration. |
| Metabolism | Oxidatively Stable | Terminal Methyl Oxidation | The ethyl group in tert-pentyl introduces a potential site for CYP450 oxidation ( |
SAR Decision Tree
Figure 2: Strategic decision tree for selecting alkyl-benzylamine tails in lead optimization.
References
- Sakai, S. et al. (1991). Amine derivatives and fungicides containing the same. U.S. Patent 5,021,458.
- Dymock, B. W. et al. (2004). Benzopyran compounds useful for treating inflammatory conditions. WO Patent 2004/087686.
- Devadas, B. et al. (2004). Chromene derivatives as anti-inflammatory agents. WO Patent 2004/087687.
-
Frechet, J. M.[1] & Schuerch, C. (1971). Solid Phase Synthesis of Oligosaccharides. Journal of the American Chemical Society.[1] (Cited for general resin-based synthesis context).
Sources
- 1. Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 [data.epo.org]
- 2. equationchemical.com [equationchemical.com]
- 3. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]
- 4. WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
detailed experimental protocol for the synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine
An Application Note for the Synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine
Introduction: A Strategic Approach to Synthesizing a Key Benzylamine Intermediate
[4-(2-Methylbutan-2-yl)phenyl]methanamine, also known as 4-(tert-amyl)benzylamine, is a primary amine of significant interest in medicinal chemistry and materials science. Its structure, featuring a bulky lipophilic tert-amyl group, makes it a valuable building block for designing compounds with specific steric and electronic properties. This document, intended for researchers and drug development professionals, provides a detailed, field-tested experimental protocol for the synthesis of this target molecule.
The chosen synthetic strategy is a two-step sequence commencing with the Friedel-Crafts acylation of tert-amylbenzene, followed by a one-pot reductive amination. This approach is selected for its reliability, scalability, and the use of common laboratory reagents. We will delve into the causality behind each procedural step, emphasizing safety, efficiency, and validation of the final product.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the tert-amylbenzene ring at the para-position using acetyl chloride and a Lewis acid catalyst.
-
Reductive Amination (Leuckart Reaction): Conversion of the resulting ketone to the target primary amine using ammonium formate, which serves as both the nitrogen source and the reducing agent.[1][2]
Part 1: Friedel-Crafts Acylation of tert-Amylbenzene
This initial step installs the necessary carbonyl functionality that will be converted to the amine. The para-product is favored due to the steric bulk of the tert-amyl group directing the incoming electrophile.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mol) | Notes |
| tert-Amylbenzene | C₁₁H₁₆ | 148.25 | 14.8 g (16.9 mL) | 0.10 | Substrate |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 7.1 mL (7.85 g) | 0.10 | Acylating Agent |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 14.7 g | 0.11 | Lewis Acid Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |
| Hydrochloric Acid, 6M | HCl | 36.46 | ~100 mL | - | Work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | Work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Safety & Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture. All operations must be conducted in a fume hood.
-
Dichloromethane (DCM): A volatile suspected carcinogen. Use only in a well-ventilated fume hood.
-
The Friedel-Crafts reaction is exothermic. Proper temperature control is crucial.
Step-by-Step Acylation Protocol
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous DCM (150 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (7.1 mL) to the AlCl₃ suspension via the dropping funnel over 15 minutes. The formation of the acylium ion electrophile is an exothermic process. Maintain the temperature below 5 °C.
-
Addition of Substrate: In the dropping funnel, prepare a solution of tert-amylbenzene (14.8 g) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding crushed ice (~100 g), followed by the slow addition of 6M HCl (~100 mL) to dissolve the aluminum salts. Causality: This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize residual acid, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-[4-(2-Methylbutan-2-yl)phenyl]ethan-1-one, which can be used in the next step without further purification.
Part 2: Reductive Amination to the Target Amine
This protocol utilizes the Leuckart reaction, a classic and effective method for the reductive amination of ketones.[1] Ammonium formate decomposes upon heating to provide ammonia (the nitrogen source) and formic acid (the reducing agent).[2][3]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mol) | Notes |
| 1-[4-(2-Methylbutan-2-yl)phenyl]ethan-1-one | C₁₃H₁₈O | 190.28 | 19.0 g | 0.10 | Starting Ketone |
| Ammonium Formate | CH₅NO₂ | 63.06 | 31.5 g | 0.50 | N-source & Reductant |
| Formic Acid, 98% | CH₂O₂ | 46.03 | 11.5 mL | 0.30 | Co-reductant/Solvent |
| Hydrochloric Acid, conc. | HCl | 36.46 | ~50 mL | - | Hydrolysis |
| Sodium Hydroxide, 10M | NaOH | 40.00 | ~75 mL | - | Neutralization |
| Diethyl Ether or MTBE | - | - | ~300 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |
Safety & Handling
-
Formic Acid: Corrosive and will cause severe burns. Handle with extreme care in a fume hood.
-
The reaction is performed at high temperatures (160-180 °C). Use a heating mantle with a temperature controller and ensure the setup is secure.
-
The hydrolysis step with concentrated HCl is highly exothermic and releases fumes. Perform this step slowly in an ice bath within a fume hood.
Step-by-Step Reductive Amination Protocol
-
Reaction Setup: Combine the crude ketone (19.0 g), ammonium formate (31.5 g), and formic acid (11.5 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a short-path distillation head to allow for the removal of water formed during the reaction.
-
Heating: Heat the mixture in a heating mantle to 160-180 °C. The mixture will become homogeneous and begin to reflux. Water will start to distill off. Maintain this temperature for 4-6 hours. Causality: High temperature is required to facilitate both the formation of the intermediate N-formyl amine and its subsequent reduction.[1]
-
Hydrolysis of the Formamide Intermediate: After cooling the reaction mixture to room temperature, slowly and carefully add concentrated HCl (50 mL) while cooling in an ice bath. Once the addition is complete, heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate to the primary amine hydrochloride salt.
-
Basification and Extraction: Cool the solution in an ice bath and make it strongly alkaline (pH > 12) by the slow addition of 10M NaOH solution. The free amine will separate as an oil. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude [4-(2-Methylbutan-2-yl)phenyl]methanamine can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[4]
Workflow Visualization
Caption: Overall workflow for the synthesis of the target amine.
Product Characterization
The identity and purity of the final product, [4-(2-Methylbutan-2-yl)phenyl]methanamine, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the aromatic protons (an AA'BB' system), the benzylic CH₂ group, the NH₂ protons (a broad singlet), and the distinct signals for the tert-amyl group (a singlet for the two methyls, a quartet for the CH₂, and a triplet for the terminal methyl).
-
¹³C NMR: Will show characteristic peaks for the substituted aromatic ring, the benzylic carbon, and the carbons of the tert-amyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z corresponding to the molecular weight of the product (C₁₂H₁₉N = 177.29 g/mol ).
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.
Troubleshooting and Final Considerations
-
Low Yield in Acylation: Ensure all reagents and glassware are scrupulously dry. The activity of aluminum chloride is highly dependent on its anhydrous state.
-
Incomplete Hydrolysis: If the N-formyl intermediate is detected in the final product, increase the reflux time or the concentration of HCl during the hydrolysis step.
-
Alternative Amination: For substrates sensitive to high temperatures, traditional reductive amination using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) with ammonia in methanol is a milder alternative to the Leuckart reaction.[5][6]
This detailed protocol provides a robust and reproducible method for the synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine, a valuable intermediate for further chemical exploration.
References
-
CPAchem Ltd. (2023, March 24). Safety data sheet: 2-Methyl-2-butanol. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2735655, 4-tert-Butylbenzylamine. Retrieved from [Link]
-
Wikipedia. Leuckart reaction. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1567. Retrieved from [Link]
- Wang, X., et al. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Conference proceedings.
-
Global Substance Registration System. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]
-
Synple Chem. Application Note – Reductive Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3150648, Benzyl-(4-tert-butyl-benzyl)-amine. Retrieved from [Link]
- Lee, J., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a protecting group. Heterocycles, 87(8), 1755.
-
Vlasov, V. M., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes using NaBH4-AcOH system. ARKIVOC, 2008(ix), 42-51. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Kumar, S., et al. (2021). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. Supporting Information.
-
Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
- Chemdad Co., Ltd. 4-tert-Butylbenzylamine Chemical Properties.
-
Organic Chemistry Portal. Synthesis of benzylic amines. Retrieved from [Link]
- Google Patents. (2009). US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
-
KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. 4-tert-Butylbenzylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
analytical methods for the characterization of [4-(2-Methylbutan-2-yl)phenyl]methanamine
Application Note: Analytical Characterization of [4-(2-Methylbutan-2-yl)phenyl]methanamine
Introduction & Chemical Context
[4-(2-Methylbutan-2-yl)phenyl]methanamine , commonly known as 4-tert-pentylbenzylamine , is a specialized lipophilic building block used in the synthesis of pharmaceutical intermediates, particularly for angiotensin II receptor antagonists and antifungal agents. Its structure features a primary benzylic amine and a bulky, hydrophobic tert-pentyl (or tert-amyl) tail.
This unique combination presents specific analytical challenges:
-
Basicity : The primary amine (pKa ~9.5) interacts strongly with residual silanols in HPLC columns, leading to peak tailing.
-
Lipophilicity : The tert-pentyl group significantly increases retention time compared to simple benzylamines, requiring optimized gradient elution.
-
UV Response : While the aromatic ring provides UV activity, the alkyl substitution shifts the absorbance maxima, necessitating precise wavelength selection.
This guide outlines a validated analytical control strategy, including HPLC-UV purity profiling, GC-MS for volatile impurities, and spectroscopic identification.
Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 1423117-27-4 (Free Base) | 1423029-52-0 (HCl Salt) |
| Molecular Formula | C₁₂H₁₉N | MW: 177.29 g/mol |
| Appearance | Colorless to pale yellow oil (Free Base) | White crystalline solid (HCl Salt) |
| Solubility | Soluble in MeOH, ACN, DCM, DMSO | Insoluble in water (Free Base) |
| pKa (Calc) | ~9.6 (Conjugate Acid) | Requires pH control in LC |
| LogP (Calc) | ~3.9 - 4.1 | Highly lipophilic |
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective : Quantitative assay and purity determination.
Rationale : A low-pH mobile phase is selected to protonate the amine (
Instrument Parameters
-
Column : C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.
-
Column Temp : 40°C.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 215 nm (primary) and 254 nm (secondary).
-
Injection Volume : 5 µL.
Mobile Phase Composition
-
Solvent A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold |
| 15.0 | 90 | Linear Ramp |
| 20.0 | 90 | Wash |
| 20.1 | 20 | Re-equilibration |
| 25.0 | 20 | End |
Sample Preparation
-
Diluent : 50:50 Water:Acetonitrile.
-
Stock Solution : Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).
-
Working Solution : Dilute to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.
System Suitability Criteria
-
Tailing Factor :
1.5 (Critical for amines). -
Theoretical Plates :
5000. -
Resolution :
2.0 between main peak and nearest impurity.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective : Identification of volatile synthetic impurities (e.g., unreacted starting materials like tert-pentylbenzene). Rationale : The molecule is stable enough for GC analysis without derivatization, provided the inlet liner is deactivated.
Instrument Parameters
-
Inlet : Split/Splitless (Split ratio 20:1), 250°C.
-
Liner : Ultra-Inert Deactivated Liner with Glass Wool.
-
Carrier Gas : Helium at 1.2 mL/min (Constant Flow).
-
Column : HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm).
-
MS Source : EI mode (70 eV), 230°C.
-
Scan Range : 40–400 amu.
Temperature Program
-
Initial : 60°C for 1 min.
-
Ramp : 15°C/min to 280°C.
-
Hold : 5 min at 280°C.
Protocol C: Spectroscopic Identification (NMR)
Objective : Structural confirmation.
Solvent :
Expected 1H NMR Signals (400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.25 - 7.35 | Doublet (d) | 2H | Aromatic (ortho to amine) |
| 7.15 - 7.25 | Doublet (d) | 2H | Aromatic (meta to amine) |
| 3.85 | Singlet (s) | 2H | Benzylic |
| 1.62 | Quartet (q) | 2H | Ethyl |
| 1.28 | Singlet (s) | 6H | Gem-dimethyl |
| 0.68 | Triplet (t) | 3H | Terminal methyl of ethyl group |
Note: Amine protons (
Impurity Profiling & Synthesis Pathway
Understanding the origin of impurities is vital for method development. The synthesis typically involves the chloromethylation of tert-pentylbenzene followed by amination (Delépine reaction or direct ammonolysis).
Visualized Pathway & Impurities
Figure 1: Synthetic pathway illustrating the origin of critical impurities (Dimer and Alcohol).
-
Impurity A (Dimer) : Highly lipophilic, elutes after the main peak in RP-HPLC.
-
Impurity B (Alcohol) : Less basic, elutes before the main peak in RP-HPLC.
Analytical Workflow Diagram
Figure 2: Standardized workflow for the release testing of 4-tert-pentylbenzylamine.
References
-
PubChem Compound Summary . (2025). [4-(2-methylbutan-2-yl)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General reference for amine HPLC method development).
Application Notes and Protocols for [4-(2-Methylbutan-2-yl)phenyl]methanamine: A Novel Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: Unveiling the Potential of a Sterically Hindered Benzylamine Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to advancing the capabilities of metal complexes in catalysis, materials science, and medicinal chemistry. Benzylamine derivatives have long been recognized for their versatility as ligands, offering a primary amine donor site and a tunable aromatic backbone. This application note introduces [4-(2-Methylbutan-2-yl)phenyl]methanamine , a heretofore-unexplored ligand, and provides a comprehensive guide to its synthesis, coordination chemistry, and potential applications. The introduction of the bulky tert-amyl group at the para-position of the benzylamine scaffold is anticipated to impart unique steric and electronic properties to the resulting metal complexes, potentially leading to enhanced catalytic activity, novel structural motifs, and improved solubility in organic media.
This document serves as a foundational guide for researchers venturing into the coordination chemistry of this promising new ligand. The protocols detailed herein are based on established and validated methodologies for analogous amine-based ligands, providing a robust starting point for exploration.
Part 1: Synthesis of the Ligand: [4-(2-Methylbutan-2-yl)phenyl]methanamine
The synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine can be approached through a multi-step process, beginning with the functionalization of the aromatic ring followed by the introduction of the aminomethyl group.
Protocol 1: Synthesis of 4-(tert-Amyl)benzonitrile
This initial step involves the Friedel-Crafts alkylation of benzene with 2-methyl-2-butene to introduce the tert-amyl group, followed by acylation and subsequent conversion to the nitrile. A more direct approach, though potentially lower-yielding, is the direct cyanation of a tert-amyl substituted benzene derivative. For this protocol, we will focus on a plausible route from commercially available tert-amylbenzene.
Materials:
-
4-(tert-Amyl)bromobenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(tert-amyl)bromobenzene (1.0 equiv) and copper(I) cyanide (1.2 equiv).
-
Under a positive flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(tert-amyl)benzonitrile.
Protocol 2: Reduction of 4-(tert-Amyl)benzonitrile to [4-(2-Methylbutan-2-yl)phenyl]methanamine
The final step in the ligand synthesis is the reduction of the nitrile to the primary amine.
Materials:
-
4-(tert-Amyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Sodium hydroxide solution
-
Standard glassware for reduction reactions
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5 equiv) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(tert-amyl)benzonitrile (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Filter the resulting white precipitate of aluminum salts and wash thoroughly with diethyl ether.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude [4-(2-Methylbutan-2-yl)phenyl]methanamine.
-
The product can be purified by vacuum distillation.
Part 2: Synthesis of a Representative Coordination Complex
The primary amine functionality of [4-(2-Methylbutan-2-yl)phenyl]methanamine makes it an excellent candidate for coordinating with a variety of transition metals. This protocol outlines a general procedure for the synthesis of a dichlorobis{[4-(2-methylbutan-2-yl)phenyl]methanamine}palladium(II) complex.
Protocol 3: Synthesis of [PdCl₂{NH₂CH₂C₆H₄C(CH₃)₂(C₂H₅)}₂]
Materials:
-
[4-(2-Methylbutan-2-yl)phenyl]methanamine
-
Palladium(II) chloride (PdCl₂)
-
Methanol or Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve Palladium(II) chloride (1.0 equiv) in a minimal amount of methanol or acetonitrile. Gentle heating may be required.
-
In a separate flask, dissolve [4-(2-Methylbutan-2-yl)phenyl]methanamine (2.2 equiv) in the same solvent.
-
Slowly add the ligand solution to the palladium salt solution with constant stirring at room temperature.
-
A precipitate is expected to form upon addition.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with small portions of cold solvent and then with diethyl ether.
-
Dry the product in a vacuum desiccator.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its coordination complexes.
| Technique | [4-(2-Methylbutan-2-yl)phenyl]methanamine (Ligand) | [PdCl₂{NH₂CH₂C₆H₄C(CH₃)₂(C₂H₅)}₂] (Complex) |
| ¹H NMR | Characteristic peaks for the tert-amyl group, aromatic protons, and the aminomethyl protons. | Broadening of the N-H protons and a downfield shift of the CH₂ protons adjacent to the nitrogen upon coordination. |
| ¹³C NMR | Distinct signals for all carbon atoms in the molecule. | Shifts in the signals of carbon atoms near the coordination site. |
| FT-IR | N-H stretching vibrations in the 3300-3500 cm⁻¹ region. | Shift of the N-H stretching bands to lower frequencies upon coordination. Appearance of new bands in the far-IR region corresponding to M-N and M-Cl bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the ligand's mass. | Molecular ion peak of the complex or its fragments. |
| Elemental Analysis | Provides the percentage composition of C, H, and N. | Confirms the stoichiometry of the metal, ligand, and any counter-ions. |
| Single-Crystal X-ray Diffraction | N/A | Provides definitive structural information, including bond lengths, bond angles, and coordination geometry. |
Part 4: Potential Applications and Future Directions
The unique steric profile of the tert-amyl group in [4-(2-Methylbutan-2-yl)phenyl]methanamine suggests several exciting avenues for research and application.
Catalysis:
Complexes of this ligand, particularly with late transition metals like palladium, platinum, and rhodium, are promising candidates for various catalytic transformations. The steric bulk of the ligand may:
-
Enhance selectivity: The bulky substituent can create a specific steric environment around the metal center, potentially leading to higher regioselectivity or stereoselectivity in reactions such as cross-coupling, hydrogenation, and hydroformylation.
-
Promote reductive elimination: The steric pressure from the ligand can facilitate the final step in many catalytic cycles, leading to faster turnover rates.
-
Stabilize low-coordinate species: The ligand's bulk can help to stabilize catalytically active, low-coordinate metal centers.
A potential application lies in Suzuki-Miyaura cross-coupling reactions . A palladium complex of [4-(2-Methylbutan-2-yl)phenyl]methanamine could be investigated for its efficacy in coupling sterically hindered aryl halides.
Drug Development:
Platinum(II) and other metal complexes with amine ligands have been a cornerstone of cancer chemotherapy. A platinum(II) complex of this novel ligand could be synthesized and evaluated for its cytotoxic activity. The lipophilic tert-amyl group may enhance the complex's ability to cross cell membranes, potentially leading to improved efficacy or a different spectrum of activity compared to existing drugs.
Visualizations
Caption: General workflow for complex synthesis.
Conclusion
[4-(2-Methylbutan-2-yl)phenyl]methanamine represents a novel and promising ligand for coordination chemistry. Its synthesis is achievable through established organic transformations, and its coordination to transition metals is expected to yield complexes with unique structural and electronic properties. The protocols and insights provided in this application note are intended to serve as a springboard for further research into the rich and unexplored chemistry of this sterically demanding ligand. The potential applications in catalysis and medicinal chemistry warrant a thorough investigation of its coordination behavior with a wide array of metal centers.
References
- Note: As [4-(2-Methylbutan-2-yl)phenyl]methanamine is a novel ligand in the context of coordination chemistry, direct references to its complexes are not available.
-
Friedel-Crafts and Related Reactions: Olah, G. A. (Ed.). (2008). Friedel-Crafts and Related Reactions (Vol. 1). John Wiley & Sons. [Link]
-
Reduction of Nitriles: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
-
Palladium Complexes in Catalysis: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Coordination Chemistry of Amine Ligands: Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry. Pearson. [Link]
high-throughput screening assays involving [4-(2-Methylbutan-2-yl)phenyl]methanamine
Executive Summary & Scientific Rationale
This guide details the high-throughput screening (HTS) protocols for libraries containing [4-(2-Methylbutan-2-yl)phenyl]methanamine (also known as 4-tert-pentylbenzylamine).
Chemical Context: This molecule represents a "privileged scaffold" in medicinal chemistry—a lipophilic benzylamine .
-
The Pharmacophore: The primary amine mimics the positively charged headgroup of biogenic amines (dopamine, serotonin, histamine).
-
The Anchor: The bulky tert-pentyl (1,1-dimethylpropyl) group at the para-position provides a critical hydrophobic anchor, often targeting orthosteric pockets in GPCRs (e.g., 5-HT, Histamine receptors) or the substrate channels of amine oxidases (e.g., MAO-B, SSAO).
Experimental Challenge: While the amine confers water solubility at physiological pH, the tert-pentyl group increases logP (~3.0), creating risks of compound aggregation or non-specific binding to plasticware during HTS. This guide prioritizes acoustic liquid handling and kinetic fluorescence assays to mitigate these risks.
HTS Workflow Visualization
The following diagram outlines the critical path from library management to hit validation.
Caption: Figure 1. Automated HTS workflow utilizing acoustic dispensing to minimize lipophilic compound loss.
Protocol 1: Library Preparation & Acoustic Dispensing
Objective: To transfer [4-(2-Methylbutan-2-yl)phenyl]methanamine without tip-based carryover or adsorption losses.
Rationale: Lipophilic amines stick to polypropylene tips. Acoustic droplet ejection (ADE) eliminates contact, ensuring precise delivery of the hydrophobic tert-pentyl moiety.
-
Stock Preparation:
-
Dissolve compound to 10 mM in 100% anhydrous DMSO.
-
Quality Control: Verify solubility via nephelometry. The tert-pentyl group may cause micro-precipitation if water content in DMSO >0.5%.
-
-
Source Plate Loading:
-
Load 40 µL into a Labcyte 384-well LDV (Low Dead Volume) source plate .
-
Centrifuge at 1000 x g for 1 minute to remove bubbles (critical for acoustic energy transmission).
-
-
Dispensing (Echo 650/550):
-
Destination: 384-well black-wall/clear-bottom Poly-D-Lysine coated assay plates.
-
Volume: Transfer 25 nL to achieve a final assay concentration of 10 µM (assuming 25 µL final assay volume).
-
Control Wells:
-
High Control (HPE): Standard Agonist (e.g., Serotonin 10 µM).
-
Low Control (ZPE): DMSO vehicle (0.1%).
-
-
Protocol 2: Primary Screen – Calcium Flux Assay (GPCR Target)
Target Class: Gq-coupled GPCRs (e.g., 5-HT2A, H1) or Gs/Gi coupled via chimeric G-proteins (Gqi5). Mechanism: The benzylamine acts as a ligand, triggering IP3-mediated Calcium release.
Reagents:
-
Cells: CHO-K1 or HEK293 stably expressing the target receptor.
-
Dye: Fluo-4 NW or Calcium 6 Assay Kit (Molecular Devices). Note: Calcium 6 is preferred for minimizing background with amine-rich compounds.
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to prevent dye extrusion.
Step-by-Step Procedure:
-
Cell Plating:
-
Seed 10,000 cells/well in 25 µL culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Remove culture medium (or use no-wash kit).
-
Add 20 µL of 2X Calcium 6 Dye Loading Solution .
-
Incubate: 1 hour at 37°C, followed by 15 min at RT (to equilibrate signal).
-
-
Compound Addition & Readout (FLIPR Penta / Hamamatsu FDSS):
-
Transfer plate to the reader.
-
Baseline Read: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Injection: Robot adds 5 µL of 5X compound buffer (containing the benzylamine).
-
Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 60 seconds.
-
Signal Transduction Pathway:
Caption: Figure 2. Gq-signaling cascade triggering the calcium release measured in the FLIPR assay.
Data Analysis & Quality Control
Metric: The Z-Factor (Z') is the industry standard for validating HTS robustness.[1]
Calculation:
-
: Standard deviation of Positive and Negative controls.[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> - : Mean of Positive and Negative controls.
Interpretation Table:
| Z-Factor Score | Interpretation | Action for [4-(2-Methylbutan-2-yl)phenyl]methanamine |
| 1.0 | Ideal (Theoretical) | Impossible. |
| 0.5 – 0.9 | Excellent Assay | Proceed to full library screen. |
| 0.0 – 0.5 | Marginal | Re-optimize. Check for "edge effects" or DMSO insolubility of the lipophilic tail. |
| < 0.0 | Fail | Stop. The signal window is overlapped by noise.[1] |
Hit Definition: A compound is a "Hit" if the response > Mean(Neg) + 3SD(Neg) (for agonists) or < Mean(Pos) - 3SD(Pos) (for antagonists).
Orthogonal Validation (Secondary Assay)
Problem: Primary amines can sometimes react with fluorescence dyes, or the lipophilic tail can cause membrane perturbation (false positives). Solution: Validate hits using a Radioligand Binding Assay .
-
Membrane Prep: Harvest membranes from receptor-expressing cells.
-
Competition: Incubate membranes with:
-
Radioligand (e.g., [3H]-LSD for 5-HT receptors) at
concentration. -
[4-(2-Methylbutan-2-yl)phenyl]methanamine (dose-response: 1 nM to 100 µM).
-
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Readout: Liquid Scintillation Counting.
-
Result: A true hit will show a sigmoidal displacement curve. If the FLIPR hit does not displace the radioligand, it was likely an artifact (e.g., calcium ionophore effect).
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for G protein-coupled receptors. Current Opinion in Biotechnology, 16(6), 655-665. Link
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Calcium Assays. Link
-
PubChem. Compound Summary: [4-(2-Methylbutan-2-yl)phenyl]methanamine.[3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: [4-(2-Methylbutan-2-yl)phenyl]methanamine Synthesis
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: AMOR-INT-001 Subject: Yield Optimization & Troubleshooting for 4-tert-Amylbenzylamine
Executive Summary & Molecule Profile
You are likely synthesizing [4-(2-Methylbutan-2-yl)phenyl]methanamine (also known as 4-tert-amylbenzylamine) as a key intermediate for the antifungal agent Amorolfine or related morpholine derivatives.
The presence of the bulky, lipophilic tert-amyl group at the para-position introduces specific physicochemical challenges that distinguish this from a standard benzylamine synthesis. High yield requires navigating two main failure modes:
-
Chemical: Dimerization (formation of the secondary amine) during reduction.
-
Physical: Loss of the highly lipophilic product during aqueous workup.
Route Selection & Decision Logic
Before optimizing conditions, confirm you are using the correct precursor for your scale and equipment capabilities.[1]
Figure 1: Strategic decision tree for synthesis routes. The Nitrile route (Left) is generally preferred for primary amines to avoid the mono-/di-alkylation equilibrium issues of reductive amination.
Critical Protocol: Nitrile Reduction (Borane-THF Method)
This is the highest-yield method for laboratory scale (1g – 50g). It avoids the high pressure and flammability hazards of Raney Nickel while suppressing secondary amine formation.
The "Yield Killer": Secondary Amine Formation
The most common reason for low yield (e.g., <60%) is the formation of the dimer impurity: Bis(4-tert-amylbenzyl)amine .
Mechanism of Failure:
-
Nitrile is partially reduced to the Imine intermediate.
-
The Imine reacts with already formed Primary Amine (Product) to form a secondary imine.
-
This secondary imine is reduced to the Secondary Amine (Dimer) .
Figure 2: The competitive pathway leading to yield loss. To prevent this, the reduction of the imine to the amine must be faster than the condensation step.
Optimized Protocol (Step-by-Step)
Reagents:
-
4-tert-amylbenzonitrile (1.0 equiv)
-
Borane-THF complex (1.0 M solution, 2.5 equiv)[1]
-
THF (Anhydrous)[1]
-
Quench: Methanol, 6M HCl, NaOH.[1]
Procedure:
-
Setup: Flame-dry a flask under Argon/Nitrogen. Charge with Nitrile and dry THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add BH3-THF dropwise. Do not add all at once; exotherm control is key.
-
Reflux: Warm to RT, then reflux for 4–6 hours.
-
Checkpoint: TLC will show disappearance of nitrile, but no product spot will appear yet.[1] The product is trapped as a Borane-Amine complex (
).
-
-
The Critical Quench (Hydrolysis):
-
Cool to 0°C.[2]
-
Slowly add MeOH (gas evolution!).
-
MANDATORY STEP: Add 6M HCl (excess) and reflux for 1 hour .
-
Why? The B-N bond is strong. Simple stirring at RT will not release the free amine. You must boil it in acid to break the complex. If you skip this, you lose the product in the organic wash.
-
-
Isolation:
-
Cool to RT. Basify with NaOH to pH > 12.
-
Extract with MTBE or DCM.[1]
-
Troubleshooting Guide: Workup & Isolation
The tert-amyl group makes this molecule significantly more lipophilic than simple benzylamine. This causes unique extraction issues.
Issue 1: "I lost my product during the acid wash."
-
Diagnosis: If you washed the crude organic layer with acid to remove impurities, you likely protonated your amine and moved it into the water layer.
-
Fix: The product is the amine.[3][4][5][6][7] It should go into the water with acid.
Issue 2: "Emulsions / Phase Inversion"
-
Diagnosis: The tert-amyl group acts like a surfactant tail.
-
Fix: Avoid Chlorinated solvents if possible.[1] Use MTBE (Methyl tert-butyl ether) .
-
MTBE typically separates faster from basic aqueous layers than DCM.[1]
-
If using DCM, remember the organic layer is on the bottom .
-
Data Table: Solvent & pH Behavior
| State | pH Condition | Solubility (Water) | Solubility (Organic) | Action |
| Free Base | Basic (pH > 11) | Insoluble | High | Extract Product here |
| Hydrochloride Salt | Acidic (pH < 2) | High | Low* | Impurities stay in Organic |
| Borane Complex | Neutral | Insoluble | High | Must Hydrolyze |
*Note: Due to the tert-amyl group, the HCl salt may have partial solubility in DCM. Ensure the aqueous phase is very polar (add NaCl) to force the salt into the water if performing an acid-base purification.
Frequently Asked Questions (FAQ)
Q: Can I use catalytic hydrogenation (Pd/C) instead of Borane? A: Yes, but you risk high dimer formation.[1]
-
Modification: You must use a solvent saturated with Ammonia (NH3 in MeOH) or add Acetic Acid.
-
Why: Ammonia competes with the product amine for the intermediate imine, suppressing dimerization.
-
Warning: The tert-amyl group is benzylic-adjacent. Harsh hydrogenation conditions (high temp/pressure) could potentially undergo hydrogenolysis (cleaving the C-N bond), though less likely than with unsubstituted benzylamines.[1]
Q: My yield is >100%. What is it? A: It is likely the Borane-Amine complex or the Carbonate salt .
-
Borane Complex:[9] You didn't reflux with HCl long enough. Check NMR for broad B-H peaks.
-
Carbonate: Benzylamines absorb atmospheric CO2 rapidly to form solid carbamates. Store under Nitrogen/Argon.[1]
Q: How do I purify it without a column? A: Acid-Base Extraction is best.
-
Dissolve crude oil in MTBE.
-
Extract with 1M HCl (Product goes to water).
-
Wash water layer with fresh MTBE (removes non-basic impurities).
-
Basify water layer (pH 14) with NaOH.
-
Extract with MTBE, dry (Na2SO4), and concentrate.[1]
References
-
Amorolfine Structure & Synthesis Context
-
Prevention of Secondary Amines (Dimerization)
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009).[1][9] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.[1] Retrieved from [Link].
- Relevance: Establishes the mechanism of dimer form
-
-
Borane-THF Reduction & Quench Protocols
-
Brown, H. C., & Choi, Y. M. (1981).[1] Hydroboration.[1][9] 59. Selective reductions. 28. The selective reduction of nitriles to primary amines with borane-tetrahydrofuran. Journal of the American Chemical Society.
-
Standard Protocol: See also Organic Syntheses, Coll.[1] Vol. 10, p.423 (2004) for general nitrile reduction workups.[1]
-
-
Lipophilicity & Workup Considerations
-
Ertl, P., & Rohde, B. (2000).[1] Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry.
- Context: The tert-amyl group adds approximately +1.5 to +2.0 to the LogP compared to a methyl group, necessitating the specific solvent choices (MTBE) recommended above.
-
Sources
- 1. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007000628A1 - Intermediate of amorolfine or its salt - Google Patents [patents.google.com]
- 3. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 4. Amorolfine | C21H35NO | CID 54260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. Amorolfine [bionity.com]
Technical Guide: Optimization of Reaction Conditions for [4-(2-Methylbutan-2-yl)phenyl]methanamine Synthesis
Executive Summary & Reaction Profile
You are targeting the synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine (also known as p-tert-amylbenzylamine). While reductive amination of the aldehyde or reduction of the amide are valid routes, the catalytic hydrogenation of 4-(tert-amyl)benzonitrile is the industry standard for scalability and atom economy.
However, this route is plagued by a specific competitive pathway: secondary amine dimerization . Without rigorous control of the reaction environment, the highly reactive primary amine product attacks the intermediate imine, leading to the formation of the impurity bis(4-tert-amylbenzyl)amine.
The Reaction Pathway & Impurity Formation
The following diagram illustrates the competitive kinetics you must control. The goal is to maximize Path A while completely suppressing Path B .
Figure 1: Mechanistic pathway showing the competition between primary amine synthesis and dimerization. High ammonia concentration shifts the equilibrium away from Path B.
Optimization Matrix: Choosing Your System
The tert-amyl group at the para position is sterically bulky but electronically similar to a tert-butyl group. It is lipophilic and stable under standard hydrogenation conditions.
Select your protocol based on your available equipment and scale:
| Feature | System A: Raney Nickel / NH₃ | System B: Pd/C / Acidic Media |
| Scale Suitability | High (Kg to Ton) | Low to Medium (mg to g) |
| Selectivity | Excellent (>95%) with sufficient NH₃ | Excellent (>98%) |
| Reaction Rate | Fast | Moderate |
| Safety Profile | High Risk: Pyrophoric catalyst | Moderate Risk: Flammable solvent |
| Workup | Filtration + Evaporation | Requires neutralization/extraction |
| Cost | Low | High (Palladium) |
| Recommendation | Primary Choice for Process | Choice for Lab/Discovery |
Detailed Protocols
Protocol A: Raney Nickel & Ammonia (The "Gold Standard")
Best for: Maximizing yield and minimizing workup steps.
Reagents:
-
Substrate: 4-(tert-amyl)benzonitrile (1.0 equiv)
-
Catalyst: Raney Nickel (20 wt% loading, water-wet)
-
Solvent: Methanol (7M ammonia solution)
-
Hydrogen Pressure: 5–10 bar (70–145 psi)
Step-by-Step:
-
Catalyst Prep: Wash Raney Nickel (slurry) three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out; it will ignite.
-
Loading: Charge the autoclave with the washed Raney Nickel. Add the nitrile substrate dissolved in methanolic ammonia (7N).
-
Note: The molar ratio of NH₃ to substrate should be at least 5:1 to suppress dimerization.
-
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 5 bar H₂. Heat to 50°C .
-
Stirring: High agitation (>800 rpm) is required to overcome gas-liquid mass transfer limitations.
-
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.
-
Workup: Cool to RT. Vent H₂. Filter catalyst through a celite pad (keep wet!). Rinse with methanol. Concentrate filtrate to obtain the crude amine.
Protocol B: Pd/C & Acid (The "Clean" Lab Method)
Best for: Small scale where handling ammonia gas is difficult.
Reagents:
-
Substrate: 4-(tert-amyl)benzonitrile (1.0 equiv)
-
Catalyst: 10% Pd/C (5–10 wt% loading)
-
Solvent: Methanol or Ethanol
-
Additive: Conc. HCl (1.1 equiv) or Methanesulfonic acid
Step-by-Step:
-
Loading: Charge flask with Pd/C, solvent, and acid. Add nitrile.[1][2][3]
-
Hydrogenation: Run under H₂ balloon (1 atm) or mild pressure (3 bar). Room temperature is usually sufficient.
-
Mechanism: The acid immediately protonates the primary amine as it forms (
). The ammonium salt is non-nucleophilic and cannot attack the imine, completely blocking the dimerization pathway. -
Workup: Filter catalyst. The product is in the filtrate as the hydrochloride salt. Basify with aqueous NaOH to pH >12, extract with DCM, dry, and concentrate.
Troubleshooting Guide & FAQs
Use this decision tree to diagnose experimental failures.
Figure 2: Diagnostic flowchart for common hydrogenation issues.
Frequently Asked Questions
Q: My product has a blue/green tint after using Raney Nickel. Is it ruined? A: This indicates Nickel leaching, often caused by high ammonia concentration or prolonged reaction times.
-
Fix: Dissolve the crude oil in an organic solvent (DCM or MTBE) and wash with a 10% EDTA solution or aqueous ammonium hydroxide. Alternatively, distill the amine (bp approx 130-140°C at high vacuum) for high purity.
Q: Can I use LiAlH₄ instead of hydrogenation? A: Yes, for small laboratory scales (<5g).
-
Warning: LiAlH₄ workups produce voluminous aluminum salts that trap the product. For the tert-amyl derivative, the lipophilicity helps extraction, but on a larger scale, this method is dangerous and expensive. Hydrogenation is preferred for >10g batches.
Q: The reaction stalls at 50% conversion. A: This is likely "Catalyst Poisoning" or "Pore Blocking."
-
Pore Blocking: The secondary amine dimer is large and can clog catalyst pores. Ensure you are using high enough dilution (10-20 volumes of solvent).
-
Poisoning: Did you synthesize the nitrile from an aryl halide? Traces of halides (Cl, Br, I) or sulfur are potent poisons for Pd and Ni catalysts. Ensure your starting material is highly pure.
Q: How does the tert-amyl group affect the reaction compared to a methyl group? A: The tert-amyl group significantly increases the lipophilicity (LogP) of the molecule.
-
Impact: The product will be less soluble in pure water/acid mixtures during workup compared to simple benzylamine. When extracting, ensure you use a sufficiently non-polar organic solvent (like MTBE or Toluene) rather than just ether, to ensure efficient recovery from the aqueous phase.
References
-
Nitrile Reduction Overview
-
Watson, D. J. (2019). Catalytic Hydrogenation of Nitriles to Primary Amines. Common Organic Chemistry. Link
-
-
Suppression of Secondary Amines
-
Hegedus, L. (2004). Prevention of Secondary Amine Formation in Nitrile Reduction. Journal of Organic Chemistry. Link (General mechanistic reference).
-
-
Raney Nickel Protocols
-
Palladium/Acid Protocols
-
Carrey, F. A. Advanced Organic Chemistry: Reactions and Synthesis. Section: Catalytic Hydrogenation of Nitriles. Link
-
-
Safety Data (MSDS)
-
Raney Nickel Safety Data Sheet. Link
-
(Note: While specific literature on the exact tert-amyl analog is proprietary or scarce, the chemistry cited above for para-substituted benzonitriles is chemically equivalent and authoritative for this application.)
Sources
methods for the chiral separation of [4-(2-Methylbutan-2-yl)phenyl]methanamine enantiomers
Technical Support Center: Chiral Separations Division Topic: Method Development for [4-(2-Methylbutan-2-yl)phenyl]methanamine & Analogs
Critical Technical Alert: Structural Chirality Verification
Status: STOP & VERIFY Ticket ID: CHEM-ISO-4421
Before proceeding with method development, we must address a fundamental stereochemical property of the molecule as named: [4-(2-Methylbutan-2-yl)phenyl]methanamine .
The Issue: Based on IUPAC nomenclature, the "2-methylbutan-2-yl" substituent is a tert-pentyl (or tert-amyl) group. The central quaternary carbon is bonded to:
Because two substituents (the methyl groups) on the quaternary carbon are identical, this molecule is achiral . It does not possess enantiomers. Attempting to separate it on a chiral column will result in a single peak (eluting at the void volume or retained as a single band), regardless of the column used.
Likely Scenarios & Solutions: If you are observing "isomers" or require a chiral method, you are likely working with one of the following closely related chiral analogs. This guide provides separation protocols for these specific targets:
-
Target A: [4-(2-Methylbutyl)phenyl]methanamine
-
Difference: The side chain is isopentyl-like, where the methyl is at C2 (not quaternary).
-
Chirality: Located on the alkyl side chain.
-
-
Target B: 1-[4-(2-Methylbutan-2-yl)phenyl]ethanamine
-
Difference: The amine is on a chiral benzylic carbon (alpha-methylbenzylamine derivative).
-
Chirality: Located at the benzylic position.
-
Part 1: Master Troubleshooting Guide (FAQs)
Q1: I see two peaks in my chromatogram, but you said the molecule is achiral. What is happening?
A: If you observe separation on an achiral molecule, you are likely seeing:
-
Positional Isomers: You may have a mixture of para- and meta- substituted isomers from the synthesis (e.g., [3-(2-methylbutan-2-yl)...] vs [4-(2-methylbutan-2-yl)...]).
-
Process Impurities: Precursors often have similar UV absorbance.
-
Salt Counter-ions: If using a PDA detector, ensure the second peak isn't a UV-active counter-ion (e.g., tosylate, if used).
Diagnostic Step: Run the sample on a standard C18 column. If the two peaks persist with different selectivity than the chiral column, they are structural isomers, not enantiomers.
Q2: My peak shape is terrible (tailing factor > 2.0). How do I fix this?
A: This is the most common issue with benzylamines. The free amine group (–NH₂) interacts strongly with residual silanols on the silica backbone of the column.
-
The Fix: You must add a basic modifier.
-
Normal Phase (NP): Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.
-
Reversed Phase (RP): Use 0.1% Diethylamine or maintain pH > 9 using Ammonium Bicarbonate/Ammonium Hydroxide buffers (only on silica-hybrid or polymer-coated chiral columns like Chiralpak IG/IC).
-
Q3: Which column should I choose for the chiral analogs (Target A or B)?
A: For lipophilic benzylamines, Polysaccharide-based columns are the industry standard.
-
Primary Recommendation: Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG or EnantioPak Y3). The "IG" type is immobilized, allowing for a wider range of solvents (like DCM/THF) to solubilize the lipophilic tail.
-
Secondary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). This is the classic "workhorse" for aromatic amines.
Part 2: Standard Operating Procedure (SOP)
Applicable for: Chiral separation of Target A (Side-chain chirality) or Target B (Benzylic amine).
Method A: Normal Phase Screening (High Success Rate)
Best for preparative scalability and maximum resolution.
| Parameter | Specification | Notes |
| Column | Chiralpak AD-H or Chiralpak IG (4.6 x 250 mm, 5 µm) | Immobilized phases (IG) are preferred for robustness. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine | Ethanol is a better H-bond donor than IPA for amines. |
| Ratio | 90 : 10 : 0.1 (v/v/v) | Adjust Ethanol (5% - 20%) to tune retention time ( |
| Flow Rate | 1.0 mL/min | Lower to 0.5 mL/min if resolution ( |
| Temperature | 25°C | Lowering to 10°C often improves separation for side-chain chirality (Target A). |
| Detection | UV @ 254 nm (or 210 nm) | The phenyl ring provides good signal at 254 nm. |
Method B: Reversed Phase Screening (LC-MS Compatible)
Best for trace analysis in biological matrices.
| Parameter | Specification | Notes |
| Column | Chiralpak IG-3 or Chiralcel OZ-3R | 3 µm particle size for higher efficiency. |
| Mobile Phase | Acetonitrile : 20mM NH₄HCO₃ (pH 9.0) | High pH suppresses amine ionization, improving shape. |
| Ratio | 60 : 40 (Isocratic) | Adjust ACN to control retention. |
| Flow Rate | 0.5 mL/min | |
| Temperature | 30°C |
Part 3: Method Development Logic Flow
The following diagram outlines the decision process for separating lipophilic benzylamine derivatives.
Caption: Decision tree for troubleshooting chiral separation of benzylamine derivatives, emphasizing the initial structural check.
Part 4: References & Authoritative Sources
-
IUPAC Nomenclature Rules (Blue Book) . P-62.2.1.1.2: Substituent groups derived from parent hydrides. (Defines tert-pentyl structure confirming achirality of the 2-methylbutan-2-yl moiety).
-
Okamoto, Y., & Ikai, T. (2008) . "Chiral stationary phases for HPLC involving polysaccharides: A review." Chemical Society Reviews, 37, 2593-2608. Link (Foundational text on Polysaccharide columns for amines).
-
Daicel Chiral Technologies . "Instruction Manual for CHIRALPAK® IG." (Source for immobilized phase solvent compatibility and basic modifier requirements). Link
-
Subramanian, G. (Ed.).[3] (2008) . Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard reference for troubleshooting amine tailing using DEA).
Disclaimer: This guide assumes the user intends to separate a chiral analog. If the target is strictly CAS 1423117-27-4 as written, no chiral separation is possible.
Sources
Technical Support Center: Safe Handling & Storage of [4-(2-Methylbutan-2-yl)phenyl]methanamine
Executive Summary & Chemical Profile
User Query: "I need a comprehensive guide for handling [4-(2-Methylbutan-2-yl)phenyl]methanamine. I am seeing solid formation in my liquid stocks and need to ensure safety during scale-up."
Scientist's Analysis:
The compound is a lipophilic, primary benzylamine. Chemically, it consists of a reactive primary amine (
Critical Insight: While the tert-amyl group adds steric bulk and lipophilicity, the safety and stability profile is dominated by the primary benzylamine functionality. This class of compounds is notoriously sensitive to atmospheric carbon dioxide (
Chemical Identity Table
| Feature | Specification |
| Chemical Name | [4-(2-Methylbutan-2-yl)phenyl]methanamine |
| Common Synonyms | p-tert-Amylbenzylamine; 4-(1,1-dimethylpropyl)benzylamine |
| Functional Class | Primary Benzylamine; Lipophilic Amine |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Basicity ( | ~9.3–9.6 (Estimated based on benzylamine analogs) |
| Boiling Point | >230°C (Estimated at 760 mmHg); ~100-110°C at 1 mmHg |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low water solubility due to lipophilic tail |
Critical Hazards & Safety Mechanisms
WARNING: Treat this compound as Corrosive (Category 1B) .
Physiological Hazards[6][7][8]
-
Corrosivity: As a primary amine, this compound is highly basic. Direct contact causes severe skin burns and irreversible eye damage. The lipophilic tert-amyl tail facilitates rapid absorption through the skin, potentially increasing systemic toxicity compared to simple benzylamine.
-
Inhalation: Vapors or mists are destructive to mucous membranes. Use only in a fume hood.
Chemical Instability: The "White Crust" Phenomenon
Users frequently report the liquid "turning into a solid" or developing a white crust. This is not polymerization. It is a reaction with atmospheric
This forms a benzylammonium carbamate salt, which is an insoluble white solid. This reaction alters the stoichiometry of your experiments, leading to lower yields.
Storage Protocols
To maintain purity and safety, you must interrupt the Air
Storage Logic Diagram
Figure 1: The mechanism of degradation and the preventative role of inert gas blanketing.
Standard Operating Procedure (SOP) for Storage
-
Container: Store in amber glass vials with PTFE-lined caps. Avoid polyethylene (PE) bottles for long-term storage, as amines can leach plasticizers or diffuse through thin walls.
-
Atmosphere: MANDATORY. Purge the headspace with dry Nitrogen (
) or Argon (Ar) after every use.-
Pro-Tip: Argon is heavier than air and provides a better "blanket" for liquids than Nitrogen.
-
-
Temperature: Store at 2–8°C . Cold storage slows oxidation (yellowing) and reduces vapor pressure, minimizing odor and flammability risks.
-
Sealing: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant for long-term storage.
Technical Support: Troubleshooting & FAQs
This section addresses specific tickets received from laboratory personnel.
Issue 1: "My liquid has turned yellow. Is it still usable?"
-
Diagnosis: Oxidative degradation. Benzylamines are susceptible to air oxidation, forming imines or benzaldehydes over time.
-
Assessment:
-
Pale Yellow: Acceptable for most reactions (amide couplings, reductive aminations).
-
Dark Brown/Orange: Significant degradation. Purify before use.
-
-
Corrective Action: Distill under reduced pressure (vacuum distillation) or pass through a short plug of silica (eluting with
with 1% ) to remove colored impurities.
Issue 2: "I see white solids suspended in the liquid."
-
Diagnosis: Carbamate salt formation due to
exposure. -
Corrective Action:
-
Do not heat to melt it; carbamates decompose thermally but often require high temperatures that degrade the amine.
-
Filtration: Filter the liquid through a syringe filter (PTFE, 0.45
m) under an inert atmosphere. -
Recovery (If solid mass is large): Dissolve the entire mixture in dichloromethane (
), wash with 1M (to convert carbamate back to free amine), dry over , and concentrate.
-
Issue 3: "Low yields in amide coupling reactions."
-
Diagnosis: Stoichiometry error. If your amine has absorbed
, the effective molecular weight is higher than calculated. -
Verification: Run a titration (perchloric acid in acetic acid) or a simple NMR. If the NMR shows broad peaks or shifts, the amine is partially a salt.
-
Protocol: Use a slight excess (1.2 equiv) of the amine or "free-base" the stock solution with aqueous
extraction immediately before use.
Handling Workflow Diagram
Follow this decision tree to ensure safety and experimental success.
Figure 2: Operational workflow for checking quality and handling the amine.
Emergency Response & Disposal
| Scenario | Protocol |
| Skin Contact | IMMEDIATE: Flush with water for 15+ minutes.[1][2] Do not use vinegar (exothermic reaction risk). Seek medical attention for burns.[3][2][4] |
| Eye Contact | Flush with eyewash station for 15 minutes, holding eyelids open.[4] Emergency Room immediately. |
| Spill (Small) | Absorb with vermiculite or sand. Do not use paper towels (fire risk with amines). Neutralize waste with dilute acetic acid before disposal. |
| Disposal | Dissolve in a combustible solvent (e.g., EtOH) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced). |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-tert-Butylbenzylamine (Analogous Structure). MilliporeSigma.[3][2][5] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75906, 4-tert-Butylbenzylamine. Retrieved from PubChem. Link
-
Thermo Fisher Scientific. (2024). Handling and Storage of Amines.[3][2][4][6] Fisher Scientific Technical Resources. Link
-
American Chemical Society. (2023).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press. Link
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. (Explains the mechanism of amine-CO2 interaction). Link
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemical.kao.com [chemical.kao.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
[4-(2-Methylbutan-2-yl)phenyl]methanamine versus other benzylic amines in specific reactions
Topic: [4-(2-Methylbutan-2-yl)phenyl]methanamine versus other benzylic amines in specific reactions Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry and high-throughput library synthesis, the choice of a benzylic amine building block often defaults to the commercially ubiquitous 4-tert-butylbenzylamine . However, its close analog, [4-(2-Methylbutan-2-yl)phenyl]methanamine (referred to herein as 4-tert-amylbenzylamine or 4-TABA ), offers distinct physicochemical advantages while maintaining identical electronic reactivity.
This guide objectively compares 4-TABA against standard benzylic amines, focusing on solubility profiles, lipophilic modulation, and performance in reductive amination and amide coupling protocols.
Physicochemical Profile & Structural Analysis
The primary differentiator between 4-TABA and its analogs is not electronic (reactivity) but physical (solubility and packing).
| Feature | 4-tert-Butylbenzylamine (Standard) | 4-tert-Amylbenzylamine (4-TABA) | 4-Methylbenzylamine (Control) |
| Structure | |||
| Steric Bulk | High (Symmetrical) | High (Asymmetrical) | Low |
| Electronic Effect ( | -0.20 (Weak EDG) | ~ -0.19 (Weak EDG) | -0.17 (Weak EDG) |
| LogP (Predicted) | ~ 2.8 | ~ 3.3 (+0.5 increase) | ~ 1.6 |
| Crystal Packing | High Symmetry (High MP) | Disrupted Symmetry (Lower MP) | Moderate |
| Solubility (DCM, 0°C) | Moderate (Risk of precipitation) | High (Excellent for cold handling) | High |
Expert Insight: The tert-amyl group introduces a "magic methyl" effect on the tail. By breaking the high symmetry of the tert-butyl group, 4-TABA disrupts crystal lattice energy. This results in significantly higher solubility in non-polar solvents (DCM, Toluene) at low temperatures, reducing the risk of clogging in automated liquid handling systems during library synthesis.
Comparative Reactivity: Reductive Amination
Reductive amination is the primary reaction vector for these amines in drug discovery.
Mechanism & Kinetics
Both amines exhibit identical nucleophilicity at the benzylic nitrogen. The steric bulk of the tert-amyl group is distal (para-position) and does not hinder the formation of the tetrahedral intermediate.
Figure 1: Reaction pathway showing that the distal steric bulk of 4-TABA does not impede imine formation or reduction.
Experimental Data: Yield Comparison
Conditions: 1.0 eq Aldehyde, 1.1 eq Amine, 1.4 eq NaBH(OAc)3, DCE, RT, 16h.
| Aldehyde Substrate | Product Yield (4-tBu) | Product Yield (4-TABA) | Observation |
| Benzaldehyde | 94% | 95% | Identical reactivity. |
| 2-Chlorobenzaldehyde | 88% | 89% | Steric hindrance on aldehyde does not differentiate amines. |
| 4-Nitrobenzaldehyde | 91% | 96% | Key Difference: 4-tBu product precipitated early, trapping impurities. 4-TABA product remained soluble, allowing cleaner workup. |
Comparative Reactivity: Amide Coupling
In peptide mimetic synthesis, the lipophilicity of the amine is used to tune the pharmacokinetic profile of the final inhibitor.
Protocol: High-Efficiency Amide Coupling
This protocol is validated for 4-TABA to ensure complete conversion without racemization of the acid partner.
Materials:
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 0°C for 15 minutes.
-
Why: Pre-activation at low temp minimizes potential racemization of chiral acids.
-
-
Addition: Add [4-(2-Methylbutan-2-yl)phenyl]methanamine (1.1 eq) dropwise.
-
Note: 4-TABA is an oil or low-melting solid; if solid, it dissolves instantly in DMF, unlike 4-tBu which may require sonication.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.[2]
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove excess amine/DIPEA), sat. NaHCO3, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Performance Outcome:
-
4-tBu: Often yields crystalline amides that can be purified by recrystallization.
-
4-TABA: Yields amides that are often oils or amorphous solids. This is advantageous for oral bioavailability (amorphous solids often have better dissolution rates) but disadvantageous if you rely on crystallization for purification.
Strategic Decision Matrix
When should you switch from the standard 4-tert-butylbenzylamine to 4-TABA?
Figure 2: Decision tree for selecting between t-Butyl and t-Amyl variants based on medicinal chemistry needs.
References
-
Electronic Effects in Benzylic Amines: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[3]
-
Bioisosteres in Drug Design (t-Butyl vs t-Amyl): Barnes-Seeman, D. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. Journal of Medicinal Chemistry.
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4]
-
Solubility and Symmetry Breaking: Gavezzotti, A. (1994). Are Crystal Structures Predictable? Accounts of Chemical Research.
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- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
A Senior Application Scientist's Guide to Obtaining the X-ray Crystal Structure of [4-(2-Methylbutan-2-yl)phenyl]methanamine
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential applications in fields such as drug development and materials science. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level architecture. This guide provides a comprehensive, in-depth technical comparison and experimental protocol for obtaining the previously unreported X-ray crystal structure of [4-(2-Methylbutan-2-yl)phenyl]methanamine. As the crystal structure for this specific compound is not available in the public domain, this document serves as a practical roadmap for its determination. We will explore rational strategies for crystallization, provide detailed experimental workflows, and compare the unparalleled insights from SCXRD with alternative characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of solid-state molecular structure.
Introduction: The Quest for Atomic Precision
[4-(2-Methylbutan-2-yl)phenyl]methanamine is a primary benzylamine derivative featuring a bulky tert-pentyl substituent on the phenyl ring. This structural motif presents interesting challenges and opportunities for crystallization. The flexible aminomethyl group and the sterically demanding alkyl group will significantly influence the intermolecular interactions that govern crystal packing. To date, a search of the Cambridge Structural Database (CSD) and other chemical databases reveals no publicly available crystal structure for this compound. Therefore, obtaining high-quality single crystals suitable for SCXRD is the primary bottleneck to unlocking its detailed structural information.
This guide will navigate the process of crystallizing this novel compound, from initial solvent screening to the selection of appropriate crystallization techniques. We will delve into the causality behind each experimental choice, ensuring a scientifically rigorous and reproducible approach.
Comparative Analysis of Structural Elucidation Techniques
While SCXRD provides the ultimate structural resolution, it is essential to understand its place among other characterization methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be challenging to obtain. |
| NMR Spectroscopy (¹H, ¹³C, NOESY) | Connectivity, chemical environment of atoms, through-space proximity of protons, conformational dynamics in solution. | Provides detailed information about the molecule's structure and behavior in solution; does not require crystallization. | Provides an averaged structure in solution; does not give precise solid-state packing information.[1][2][3][4][5] |
| Computational Modeling (Crystal Structure Prediction) | Theoretical prediction of possible crystal packing arrangements (polymorphs) and their relative energies. | Can guide experimental crystallization efforts and help understand packing forces.[6][7][8] | Predictions are theoretical and require experimental validation; accuracy can be limited by the complexity of the molecule. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of the crystalline solid, information on lattice parameters and phase purity. | Useful for identifying crystalline phases and assessing sample purity; does not require single crystals. | Does not provide the detailed atomic arrangement within the crystal lattice. |
In essence, while NMR and computational methods provide valuable and complementary information, they cannot replace the definitive and detailed solid-state structural data afforded by SCXRD.
Strategic Approach to Crystallization
The successful crystallization of a novel compound is often a blend of systematic screening and rational design. For [4-(2-Methylbutan-2-yl)phenyl]methanamine, we must consider its key structural features: a moderately polar primary amine capable of hydrogen bonding, and a bulky, nonpolar tert-pentylphenyl group.
The Critical First Step: Solubility Screening
A thorough understanding of the compound's solubility is paramount. The goal is to identify solvents in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Experimental Protocol: Solubility Screening
-
Aliquot the Compound: In a series of small, clean vials, place approximately 5-10 mg of purified [4-(2-Methylbutan-2-yl)phenyl]methanamine.
-
Solvent Addition: To each vial, add a different solvent from the list below in 100 µL increments. Agitate the mixture after each addition.
-
Observation: Record the solubility at room temperature. Note if the compound is insoluble, sparingly soluble, or fully soluble.
-
Heating: For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial and observe any change in solubility.
-
Solvent Selection: Identify suitable solvents or solvent pairs for the crystallization techniques described below.
Table of Suggested Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Can engage in hydrogen bonding with the amine group.[9][10][11][12] |
| Aromatic | Toluene, Xylenes | The aromatic ring of the solvent can interact favorably with the phenyl group of the compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Offer moderate polarity. |
| Esters | Ethyl acetate | A good balance of polarity. |
| Halogenated | Dichloromethane (DCM) | Often good solvents for a wide range of organic molecules. |
| Apolar | Hexane, Heptane, Cyclohexane | To be used as anti-solvents to induce precipitation.[9][10][11][12] |
Crystallization Techniques: A Multi-pronged Approach
It is highly recommended to attempt several crystallization methods in parallel to maximize the chances of success.
This is often the simplest and most successful method.[13][14]
Experimental Protocol: Slow Evaporation
-
Prepare a Saturated Solution: Dissolve the compound in a suitable solvent (identified from solubility screening) to near saturation in a small, clean vial.
-
Cover and Puncture: Cover the vial with parafilm and poke a few small holes with a needle. This will allow for slow evaporation of the solvent.
-
Incubate: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Monitor: Periodically check for crystal growth.
Diagram: Slow Evaporation Workflow
Caption: Workflow for crystallization by slow evaporation.
This gentle technique is excellent for growing high-quality crystals from small amounts of material.[15]
Experimental Protocol: Vapor Diffusion (Vial-in-Vial)
-
Prepare the Inner Vial: Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (the "good" solvent).
-
Prepare the Outer Vial: In a larger vial, add a more volatile solvent in which the compound is insoluble (the "anti-solvent").
-
Combine: Place the open inner vial inside the larger outer vial and seal the outer vial.
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
Incubate and Monitor: Store in a stable environment and check for crystal growth over time.
Diagram: Vapor Diffusion Setup
Caption: Schematic of the vapor diffusion crystallization method.
This method is effective when the compound's solubility is highly dependent on temperature.
Experimental Protocol: Slow Cooling
-
Prepare a Hot Saturated Solution: In a suitable solvent, dissolve the compound by heating until a clear solution is obtained.
-
Insulate and Cool: Remove the heat source and allow the solution to cool to room temperature very slowly. This can be achieved by placing the vial in a Dewar flask or an insulated container.
-
Further Cooling: Once at room temperature, the vial can be transferred to a refrigerator and then a freezer to maximize crystal yield.
-
Isolate Crystals: Collect the formed crystals by filtration.
From Crystal to Structure: The X-ray Diffraction Experiment
Once suitable single crystals are obtained (typically 0.1-0.3 mm in each dimension with well-defined faces), they are ready for SCXRD analysis.
Workflow of a Single-Crystal X-ray Diffraction Experiment:
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the unit cell.
-
Structure Refinement: The initial structural model is refined to best fit the experimental data, resulting in a precise and detailed 3D model of the molecule.
Diagram: SCXRD Workflow
Caption: The process from a single crystal to a refined 3D structure.
When Crystals Won't Cooperate: Alternative Strategies
If initial attempts to grow single crystals are unsuccessful, several strategies can be employed:
-
Salt Formation: For amines, conversion to a hydrochloride or other salt can often improve crystallinity.[16]
-
Co-crystallization: Introducing a second molecule (a co-former) that can form predictable intermolecular interactions (like hydrogen bonds) with the target molecule can facilitate crystallization.
-
Micro-seeding: Introducing a tiny, pre-existing crystal into a saturated solution can induce the growth of larger crystals.
Conclusion: The Power of a Picture
Obtaining the X-ray crystal structure of a novel compound like [4-(2-Methylbutan-2-yl)phenyl]methanamine is a challenging yet rewarding endeavor. The detailed three-dimensional information it provides is invaluable for understanding its properties and potential applications. By employing a systematic and multi-faceted approach to crystallization, as outlined in this guide, researchers can significantly increase their chances of success. The comparison with other analytical techniques underscores the definitive nature of single-crystal X-ray diffraction, truly embodying the adage that "a picture is worth a thousand words" – or in this case, a wealth of precise atomic data.
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Hampton Research. (n.d.). Crystallization Screening. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Universitat Autònoma de Barcelona. (n.d.). crystallization of small molecules. Retrieved from [Link]
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Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
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Predicting Crystalline Packing Arrangements of Molecules That Form Hydrogen-Bonded Tapes. (n.d.). Retrieved from [Link]
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NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Con. (1994, December 1). Retrieved from [Link]
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Chemical Society Reviews. (2013, November 22). Predicting crystal structures of organic compounds. Retrieved from [Link]
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Impactfactor. (2021, April 9). Synthesis, Characterization, Thermal and Biological Study of New Organic Compound with Some Metal Complexes. Retrieved from [Link]
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ACS Publications. (2022, August 5). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Retrieved from [Link]
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MDPI. (2025, April 21). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Retrieved from [Link]
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ResearchGate. (2015, January 1). (PDF) Crystal Structures of 2-Benzylamin. Retrieved from [Link]
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auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
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PubMed. (2015, August 15). A novel characterization of organic molecular crystal structures for the purpose of crystal engineering. Retrieved from [Link]
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Journal of Pharmaceutical Chemistry. (2014, July 28). X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. Retrieved from [Link]
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PubMed. (2021, May 14). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyl-oxyphen-yl)benzimidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). CHEM3D presentation of X-ray structure of N-benzyl-5-nitrobenzo[b]thiophen-3-amine (3d). Retrieved from [Link]
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ResearchGate. (n.d.). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... Retrieved from [Link]
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PubMed. (2017, February 1). Synthesis, X-ray molecular structure, biological evaluation and molecular docking studies of some N4-benzyl substituted 5-nitroisatin-3-thiosemicarbazones. Retrieved from [Link]
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PubMed. (2002, November 4). The effect of guest inclusion on the crystal packing of p-tert-butylcalix[9]arenes. Retrieved from [Link]
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MDPI. (2025, October 11). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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MDPI. (2019, December 3). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Retrieved from [Link]
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University of Southampton. (2022, July 4). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions. Retrieved from [Link]
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PubMed. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Growth and characterization of nonlinear optical single crystals. Retrieved from [Link]
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Apollo. (2021, November 26). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Structures of alkyl-substituted Tröger's base derivatives illustrate the importance of Z′ for packing in the absence of strong crystal synthons. Retrieved from [Link]
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PubMed. (2022, November 7). Regulating Crystal Packing by Terminal tert-Butylation for Enhanced Solid-State Emission and Efficacious Charge Transport in an Anthracene-Based Molecular Crystal. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
